6-cyclopropyl-N-[1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a methoxymethyl group, and a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl and methoxymethyl groups. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxymethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE shares structural similarities with other pyrazolo[3,4-b]pyridine derivatives.
Other similar compounds: include those with variations in the substituents on the pyrazole and pyridine rings.
Uniqueness
The uniqueness of 6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H24N6O2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
6-cyclopropyl-N-[1-(methoxymethyl)-3,5-dimethylpyrazol-4-yl]-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H24N6O2/c1-10-16-14(8-15(13-6-7-13)20-18(16)24(4)22-10)19(26)21-17-11(2)23-25(9-27-5)12(17)3/h8,13H,6-7,9H2,1-5H3,(H,21,26) |
InChI Key |
PEJIZXZAZOPPQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1COC)C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4CC4 |
Origin of Product |
United States |
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